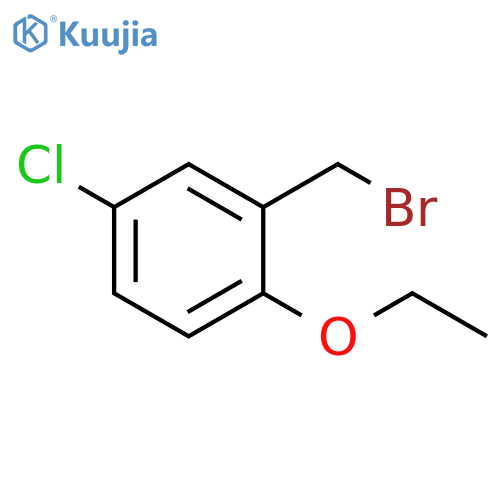

Cas no 1094411-26-3 (2-(bromomethyl)-4-chloro-1-ethoxybenzene)

2-(bromomethyl)-4-chloro-1-ethoxybenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-(bromomethyl)-4-chloro-1-ethoxy-

- 2-(Bromomethyl)-4-chloro-1-ethoxybenzene

- 2-(bromomethyl)-4-chloro-1-ethoxybenzene

-

- インチ: 1S/C9H10BrClO/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3

- InChIKey: WSGJKIXMYLLKJJ-UHFFFAOYSA-N

- ほほえんだ: C1(OCC)=CC=C(Cl)C=C1CBr

2-(bromomethyl)-4-chloro-1-ethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370117-1g |

2-(Bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 98% | 1g |

¥18187.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370117-100mg |

2-(Bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 98% | 100mg |

¥18667.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370117-2.5g |

2-(Bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 98% | 2.5g |

¥38610.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370117-50mg |

2-(Bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 98% | 50mg |

¥15266.00 | 2024-08-09 | |

| Enamine | EN300-1262860-2500mg |

2-(bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 2500mg |

$1089.0 | 2023-10-02 | ||

| Enamine | EN300-1262860-500mg |

2-(bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 500mg |

$535.0 | 2023-10-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370117-250mg |

2-(Bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 98% | 250mg |

¥20898.00 | 2024-08-09 | |

| Enamine | EN300-1262860-50mg |

2-(bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 50mg |

$468.0 | 2023-10-02 | ||

| Enamine | EN300-1262860-5000mg |

2-(bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 5000mg |

$1614.0 | 2023-10-02 | ||

| Enamine | EN300-1262860-10000mg |

2-(bromomethyl)-4-chloro-1-ethoxybenzene |

1094411-26-3 | 10000mg |

$2393.0 | 2023-10-02 |

2-(bromomethyl)-4-chloro-1-ethoxybenzene 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

2-(bromomethyl)-4-chloro-1-ethoxybenzeneに関する追加情報

Professional Introduction to 2-(bromomethyl)-4-chloro-1-ethoxybenzene (CAS No. 1094411-26-3)

2-(bromomethyl)-4-chloro-1-ethoxybenzene, identified by its Chemical Abstracts Service (CAS) number 1094411-26-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its bromomethyl and chloro substituents on a benzene ring with an ethoxy group at the para position, exhibits a unique set of chemical properties that make it valuable in the development of various chemical entities. The presence of these functional groups not only influences its reactivity but also opens up diverse synthetic pathways for the construction of more complex molecules.

The utility of 2-(bromomethyl)-4-chloro-1-ethoxybenzene stems from its ability to participate in a wide range of chemical transformations. The bromomethyl group, in particular, is a versatile nucleophile that can undergo substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form carbon-carbon or carbon-sulfur bonds. This property is particularly useful in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. Additionally, the chloro substituent can be displaced by nucleophiles under appropriate conditions, further extending the synthetic possibilities of this compound.

In recent years, there has been growing interest in the development of novel methodologies for constructing complex molecular architectures efficiently. 2-(bromomethyl)-4-chloro-1-ethoxybenzene has emerged as a key building block in these efforts. For instance, researchers have leveraged its reactivity to develop new strategies for the synthesis of heterocyclic compounds, which are integral to many therapeutic agents. The ability to introduce diverse functional groups at specific positions on the benzene ring allows for the creation of molecules with tailored biological activities. This has led to several innovative approaches in drug discovery, where 2-(bromomethyl)-4-chloro-1-ethoxybenzene serves as a crucial intermediate.

The pharmaceutical industry has also recognized the importance of this compound in the development of new drugs. Its structural features make it a suitable precursor for molecules targeting various disease pathways. For example, derivatives of 2-(bromomethyl)-4-chloro-1-ethoxybenzene have been explored as potential inhibitors of enzymes involved in inflammatory responses and cancer progression. The bromomethyl group provides a handle for further functionalization, allowing chemists to design molecules with enhanced selectivity and potency. Moreover, the ethoxy group contributes to the overall stability and bioavailability of the resulting compounds.

The synthetic applications of 2-(bromomethyl)-4-chloro-1-ethoxybenzene extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. In agrochemical research, this compound has been used to develop novel pesticides and herbicides that exhibit improved efficacy and environmental compatibility. The ability to modify its structure allows for the creation of molecules with specific modes of action against pests and weeds while minimizing harm to non-target organisms. Similarly, in materials science, derivatives of this compound have been investigated for their potential use in organic electronics and polymer chemistry.

The latest advancements in synthetic chemistry have further highlighted the importance of 2-(bromomethyl)-4-chloro-1-ethoxybenzene. New catalytic systems have been developed that enhance the efficiency and selectivity of reactions involving this intermediate. For instance, transition metal-catalyzed cross-coupling reactions have enabled the rapid construction of biaryl compounds that would be difficult to achieve using traditional methods. These innovations have not only accelerated drug discovery but also opened up new avenues for industrial applications. The compound's role as a key intermediate continues to be pivotal in advancing chemical synthesis across multiple disciplines.

In conclusion, 2-(bromomethyl)-4-chloro-1-ethoxybenzene (CAS No. 1094411-26-3) is a multifaceted compound with broad utility in organic synthesis and pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for chemists working on complex molecular constructions. As research progresses, new applications and methodologies will undoubtedly emerge, further solidifying its importance in the chemical industry. The continued exploration of its synthetic potential promises to yield innovative solutions across various scientific domains.

1094411-26-3 (2-(bromomethyl)-4-chloro-1-ethoxybenzene) 関連製品

- 64966-36-5(1-(2-methylphenoxy)-3-piperazin-1-yl-propan-2-ol;dihydrochloride)

- 1704400-69-0(3-ethoxy-2-methanesulfonylpent-2-enenitrile)

- 2228649-92-9(O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine)

- 2758000-93-8(4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine)

- 2138817-18-0(tert-butyl (2E)-3-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoate)

- 194804-91-6(4-bromo-2,3-difluoro-benzoic acid)

- 89838-23-3(1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-)

- 1353974-47-6([(1-Acetyl-piperidin-3-ylmethyl)-amino]-acetic acid)

- 898789-96-3(2',4'-Dichloro-3-(2-methylphenyl)propiophenone)

- 32811-40-8((E)-Coniferol)